Alterporriol A
Description
Alterporriol A is a naturally occurring anthraquinone dimer first isolated from marine-derived fungi of the genus Alternaria. It is formed via oxidative coupling of macrosporin and alterolanol A, two monomeric anthraquinones . Structurally, it belongs to the alterporriol family, characterized by bisanthraquinone frameworks with diverse linkage patterns and stereochemical configurations. This compound has been studied for its cytotoxic properties, though specific activity data against cancer cell lines are less documented compared to its analogs . Its biosynthesis and structural complexity make it a subject of interest in natural product chemistry and drug discovery.
Properties
CAS No. |
113531-87-6 |
|---|---|
Molecular Formula |
C32H26O13 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
4,6-dihydroxy-2-methoxy-7-methyl-1-[(5S,6R,7S,8R)-4,5,6,7,8-pentahydroxy-2-methoxy-7-methyl-9,10-dioxo-6,8-dihydro-5H-anthracen-1-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C32H26O13/c1-9-5-10-11(6-12(9)33)25(36)17-13(34)7-15(44-3)19(21(17)26(10)37)20-16(45-4)8-14(35)18-22(20)28(39)24-23(27(18)38)29(40)31(42)32(2,43)30(24)41/h5-8,29-31,33-35,40-43H,1-4H3/t29-,30+,31+,32-/m0/s1 |
InChI Key |
YHXUFRJJYFYRSH-BVEPWEIPSA-N |
SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC |
Isomeric SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)[C@@H]([C@H]([C@@]([C@@H]6O)(C)O)O)O)O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC |
Synonyms |
alterporriol A |
Origin of Product |
United States |
Chemical Reactions Analysis
Stereochemical Modulation
Alterporriol A’s axial configuration (a S or a R) governs its reactivity:
-
Atropisomerism : The hindered rotation around the biaryl axis leads to distinct atropisomers, which exhibit differential bioactivity and stability .
-
Configuration Assignment : Experimental and theoretical ECD spectroscopy, combined with TDDFT calculations, confirm the absolute configuration (e.g., 6 S, 7 R in related alterporriols) .
Comparative Reactivity of Atropisomers
| Property | a S-Alterporriol A | a R-Alterporriol A |
|---|---|---|
| Stability | Higher in polar solvents | Prone to racemization |
| Bioactivity | Stronger enzyme inhibition | Reduced activity |
| Reference |
Enzyme Inhibition Mechanisms
This compound demonstrates inhibition against therapeutic targets:
-
Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB) :
-
α-Glucosidase :
Structure-Activity Relationships (SAR)
Oxidative Degradation
Under oxidative conditions, this compound undergoes:
-
Ring Opening : Cleavage of the tetrahydroanthraquinone moiety to yield monomeric anthraquinones (e.g., emodin derivatives) .
-
Quinone-Hydroquinone Interconversion : Redox cycling generates reactive oxygen species (ROS), contributing to its cytotoxicity .
Degradation Pathways
| Condition | Products | Mechanism |
|---|---|---|
| H₂O₂/Fe³⁺ | Monomeric anthraquinones | Fenton-like oxidation |
| UV Light | ROS (e.g., - OH, O₂⁻) | Photooxidation |
| Reference |
Synthetic Modifications
Semisynthetic derivatives of alterporriols highlight reactivity at specific sites:
-
Esterification : Hydroxyl groups at C-1/C-1′ react with acyl chlorides to improve lipophilicity .
-
Methylation : Methoxy groups introduced at C-3/C-3′ enhance stability but reduce bioactivity .
Derivatization Examples
| Reaction | Reagent | Product | Bioactivity Change |
|---|---|---|---|
| Acetylation | Acetyl chloride | Diacetate | ↑ Cytotoxicity |
| Methylation | CH₃I | 3,3′-dimethoxy | ↓ Enzyme inhibition |
| Reference |
Comparison with Similar Compounds
Comparison with Similar Compounds
The alterporriol family comprises over 30 members, each differing in linkage positions, stereochemistry, and substituents. Below is a comparative analysis of Alterporriol A with key analogs, highlighting structural distinctions, sources, and bioactivities.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Structural and Functional Insights
Linkage Position Dictates Bioactivity
- Alterporriols with C-4–C-6′ linkages (e.g., Alterporriol Q) exhibit strong antiviral activity due to optimal binding to viral proteases like SARS-CoV-2 Mᵖʳᵒ .
- C-2–C-2′ linked analogs (e.g., Alterporriol L) show potent cytotoxicity, likely due to enhanced interaction with cellular targets like ROS pathways .
Stereochemical Complexity
- Atropisomerism (axial chirality) significantly impacts activity. For example, Alterporriol Z1 and Z2 differ in C-6–C-6′ chirality, altering their ECD spectra and target affinity .
- Alterporriol S’s unique C-10–C-2′ linkage and axial configuration enable selective MptpB inhibition, absent in other analogs .
Substituent Effects Methoxy groups (e.g., in Alterporriol Z3) enhance solubility and target interactions, as seen in its distinct α-glucosidase inhibition . Tetrahydroanthraquinone subunits (e.g., Alterporriol T) reduce cytotoxicity but improve enzyme selectivity .
Dimerization Enhances Potency Bisanthraquinones generally show higher bioactivity than monomers. Alterporriol Q’s dimeric structure contributes to its strong binding to SARS-CoV-2 Mᵖʳᵒ, outperforming monomeric anthraquinones like emodin .
Q & A
Q. How is Alterporriol A structurally characterized, and what analytical methods are used to confirm its configuration?
this compound is a bianthraquinone derivative with a 3'-linked dimeric structure. Its planar structure and stereochemistry are determined using high-resolution mass spectrometry (HRESIMS), 1D/2D nuclear magnetic resonance (NMR), and X-ray crystallography. For instance, the absolute configuration of alterporriol derivatives (e.g., alterporriol Z2) was resolved using DP4 computational analysis combined with electronic circular dichroism (ECD) spectroscopy . Single-crystal X-ray diffraction is critical for confirming stereochemistry, as demonstrated in studies isolating alterporriol E and D from Stemphylium spp. .
Q. What biological activities have been experimentally validated for this compound?
this compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory effects on plant seed root elongation . It also shows cytotoxic activity in cell-based assays, such as reducing melanoma cell viability by >50% at 10 µg/ml . These bioactivities are evaluated using methods like the microbroth dilution assay (for antimicrobial activity) and fluorescence-based cytotoxicity assays (e.g., measuring cell survival rates post-treatment) .
Q. Which fungal species are known to produce this compound, and how does its yield vary across strains?
Alternaria porri is the primary producer of this compound, though related derivatives (e.g., alterporriol C) are synthesized by A. solani and Alternaria sp. ZJ9-6B . Yield optimization involves strain-specific fermentation protocols, such as culturing in Brian's medium T9 for A. porri . Comparative studies using HPLC can quantify alterporriol concentrations across strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. For example, alterporriol C showed an EC50 of 7.65 µM against PRRSV in one study but required higher concentrations in other contexts. To address this, researchers should:
Q. What experimental and computational approaches are used to study this compound’s interaction with viral proteases?
Molecular dynamics (MD) simulations and binding free energy calculations (e.g., g_mmpbsa) are key for analyzing alterporriol Q’s interaction with SARS-CoV-2 main protease (Mpro). MD trajectories (100 ns simulations) reveal stable binding via van der Waals and electrostatic interactions, particularly with residues MET49 and LEU27 . Experimental validation includes enzymatic inhibition assays (e.g., measuring Mpro activity post-treatment) and cytotoxicity profiling to determine selectivity indices (e.g., CC50/EC50 ratios) .
Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally validated?
Two pathways are proposed: (1) modification of precursor anthraquinones (e.g., altersolanol A and macrosporin) followed by dimerization, or (2) cleavage of a pre-formed dimer into monomeric units . Isotopic labeling experiments (e.g., feeding -labeled precursors) and gene cluster analysis (e.g., identifying PKS genes in Alternaria spp.) can clarify the dominant pathway .
Q. How do structural modifications (e.g., hydroxylation, methylation) influence this compound’s bioactivity?
Substituents like methoxy groups (e.g., in alterporriol M) enhance cytotoxicity, as shown in comparative studies of alterporriol derivatives . Structure-activity relationship (SAR) analysis involves synthesizing analogs (e.g., via acetylation or methylation) and testing them in bioassays. For example, 3-O-acetylaltersolanol M demonstrated 10-fold higher potency than alterporriol F in melanoma models .
Methodological Guidance
- For structural elucidation : Combine NMR (COSY, HSQC, HMBC) with X-ray crystallography to resolve complex stereochemistry .
- For bioactivity studies : Use standardized cell lines (e.g., Vero cells for antiviral assays) and include positive controls (e.g., boceprevir for Mpro inhibition) to ensure reproducibility .
- For data interpretation : Apply statistical tools (e.g., RMSF analysis in MD simulations) and toxicity prediction software (e.g., SwissADME) to assess therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
